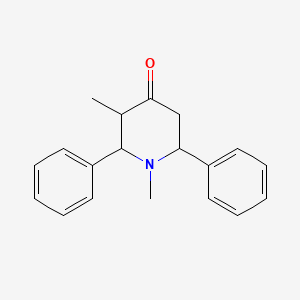

1,3-Dimethyl-2,6-diphenylpiperidin-4-one

Descripción general

Descripción

CL-268388 es un compuesto químico conocido por sus propiedades únicas y aplicaciones en varios campos científicos. Es un compuesto de coordinación, lo que significa que consiste en un catión/átomo metálico central y varios ligandos. Estos ligandos pueden ser moléculas o iones que donan pares de electrones al centro metálico, formando una estructura compleja.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de CL-268388 implica la preparación de un complejo metálico. Un método común es la reacción de una sal metálica con un ligando en un solvente adecuado. Por ejemplo, la síntesis de cloruro de trans-diclorobis(etilendiamina)cobalto(III) implica la reacción de cloruro de cobalto(III) con etilendiamina en agua, seguida de cristalización .

Métodos de producción industrial: La producción industrial de compuestos de coordinación como CL-268388 a menudo implica reacciones a gran escala en reactores, seguidas de pasos de purificación como cristalización, filtración y secado. Las condiciones específicas, como la temperatura, la presión y la elección del solvente, se optimizan para maximizar el rendimiento y la pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: CL-268388 puede sufrir varios tipos de reacciones químicas, que incluyen:

Oxidación y reducción: Cambios en el estado de oxidación del ion metálico central.

Sustitución: Reemplazo de un ligando por otro.

Adición: Aumento del número de coordinación mediante la adición de más ligandos.

Reactivos y condiciones comunes:

Oxidación: Agentes oxidantes fuertes como permanganato de potasio o peróxido de hidrógeno.

Reducción: Agentes reductores como borohidruro de sodio o hidracina.

Sustitución: Ligandos como amoníaco o etilendiamina en soluciones acuosas o alcohólicas.

Principales productos formados: Los productos de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede conducir a un complejo de mayor estado de oxidación, mientras que la sustitución podría dar como resultado un nuevo compuesto de coordinación con diferentes ligandos.

4. Aplicaciones en investigación científica

CL-268388 tiene una amplia gama de aplicaciones en investigación científica:

Química: Utilizado como catalizador en varias reacciones químicas, incluida la síntesis orgánica y la polimerización.

Biología: Estudiado por sus interacciones con moléculas biológicas, como proteínas y ácidos nucleicos.

Medicina: Investigado para posibles aplicaciones terapéuticas, incluidas las propiedades anticancerígenas y antimicrobianas.

Industria: Utilizado en la producción de materiales avanzados, como nanocompuestos y polímeros de coordinación

Aplicaciones Científicas De Investigación

CL-268388 has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various chemical reactions, including organic synthesis and polymerization.

Biology: Studied for its interactions with biological molecules, such as proteins and nucleic acids.

Medicine: Investigated for potential therapeutic applications, including anticancer and antimicrobial properties.

Industry: Utilized in the production of advanced materials, such as nanocomposites and coordination polymers

Mecanismo De Acción

El mecanismo de acción de CL-268388 implica su interacción con objetivos moleculares específicos. Por ejemplo, puede unirse a una enzima o receptor en particular, alterando su actividad. Las vías involucradas pueden incluir la transducción de señales, la expresión genética y los procesos metabólicos. Comprender el mecanismo de acción es crucial para desarrollar nuevas aplicaciones y mejorar las existentes .

Comparación Con Compuestos Similares

Comparación con otros compuestos similares: CL-268388 puede compararse con otros compuestos de coordinación, como:

- Cloruro de trans-diclorobis(etilendiamina)cobalto(III)

- Sulfato de tetraamincobre(II) monohidratado

Singularidad: Lo que distingue a CL-268388 es su estructura de ligando específica y las propiedades resultantes. Por ejemplo, la elección de ligandos puede influir en la estabilidad, la reactividad y la actividad biológica del compuesto.

Lista de compuestos similares:

- Cloruro de trans-diclorobis(etilendiamina)cobalto(III)

- Sulfato de tetraamincobre(II) monohidratado

- Otros complejos de coordinación de cobalto y cobre .

Propiedades

IUPAC Name |

1,3-dimethyl-2,6-diphenylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-14-18(21)13-17(15-9-5-3-6-10-15)20(2)19(14)16-11-7-4-8-12-16/h3-12,14,17,19H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZCQBSKDIIAQHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(CC1=O)C2=CC=CC=C2)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60300876, DTXSID101283000 | |

| Record name | 1,3-dimethyl-2,6-diphenylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethyl-2,6-diphenyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101283000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5554-58-5, 5315-29-7 | |

| Record name | 1,3-Dimethyl-2,6-diphenyl-4-piperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5554-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC139645 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-dimethyl-2,6-diphenylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethyl-2,6-diphenyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101283000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the typical conformation of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one in its crystal structure?

A: X-ray crystallography studies have revealed that the this compound molecule usually adopts a chair conformation within its crystal structure. In this conformation, both phenyl rings and the methyl group attached to the carbon atoms are positioned equatorially. [] This arrangement minimizes steric hindrance and contributes to the molecule's stability in the solid state.

Q2: How does the structure of this compound influence its crystal packing?

A: The crystal structure of this compound exhibits the formation of centrosymmetric dimers. [] These dimers arise from weak intermolecular C—H⋯O hydrogen bonds between adjacent molecules. This particular packing arrangement is influenced by the spatial orientation of the carbonyl group and the hydrogen atoms on the piperidine ring.

Q3: What computational methods have been used to study this compound and its derivatives?

A: Density Functional Theory (DFT) has been employed to investigate various quantum chemical parameters of this compound and its derivatives. [] These parameters include the molecule's geometry, HOMO-LUMO energies (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital), and Non-Linear Optical (NLO) properties. By comparing these calculated parameters with experimental data, researchers can gain insights into the structure-property relationships of these compounds.

Q4: What modifications to the this compound structure have been explored and what are their implications?

A: Researchers have synthesized and characterized derivatives of this compound, including oxime ethers [] and semicarbazone derivatives []. These modifications introduce new functional groups that can potentially alter the molecule's physicochemical properties, reactivity, and biological activity. Further research on these derivatives could reveal valuable insights into their potential applications in various fields.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1331400.png)

![5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1331412.png)

![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1331416.png)

![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1331424.png)